N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-7-2-4-13(17(19)21)16(20)18-10-14(12-6-9-23-11-12)15-5-3-8-22-15/h2-9,11,14H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBRGFDBBITLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's structure, synthesis, biological interactions, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features several key structural components:
- Furan Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Thiophene Ring : Known for its role in various biological activities due to its electron-rich nature.
- Dihydropyridine Moiety : Commonly associated with calcium channel blockers and other pharmacologically active agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the dihydropyridine core followed by the introduction of the furan and thiophene substituents. The presence of functional groups allows for various chemical modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. The mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Potential
The anticancer activity of related dihydropyridine derivatives has been documented through various in vitro studies. For example, compounds featuring similar moieties have demonstrated cytotoxic effects against human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing a measure of potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Harmine | HCT-116 | 2.40 ± 0.12 |
| N-(furan-thiophene) | HepG2 | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been identified as reversible inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound may also exhibit antiviral properties through similar mechanisms. Inhibitory concentrations (IC50) for related compounds have been reported in the range of micromolar concentrations.
Case Studies
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SARS-CoV-2 Main Protease Inhibition :
- A study identified derivatives that effectively inhibited Mpro with IC50 values ranging from 1.55 µM to 10.76 µM.
- These findings suggest that modifications to the dihydropyridine core could enhance antiviral activity.
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Cytotoxicity Evaluation :
- Various derivatives were tested for cytotoxic effects on Vero and MDCK cells, showing low cytotoxicity with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
